molecular formula C12H11BrO2 B14168703 3-(4-Bromobenzylidene)-2,4-pentanedione CAS No. 15795-19-4

3-(4-Bromobenzylidene)-2,4-pentanedione

Cat. No.: B14168703
CAS No.: 15795-19-4
M. Wt: 267.12 g/mol
InChI Key: QITTYBACPUVFRT-UHFFFAOYSA-N
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Description

3-(4-Bromobenzylidene)-2,4-pentanedione is an organic compound that features a bromine-substituted benzylidene group attached to a pentanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzylidene)-2,4-pentanedione typically involves the condensation reaction between 4-bromobenzaldehyde and 2,4-pentanedione. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzylidene)-2,4-pentanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The bromine atom in the benzylidene group can participate in nucleophilic substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

3-(4-Bromobenzylidene)-2,4-pentanedione has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzylidene)-2,4-pentanedione involves its interaction with various molecular targets and pathways. The compound’s bromine-substituted benzylidene group can participate in electrophilic and nucleophilic interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzaldehyde: A precursor in the synthesis of 3-(4-Bromobenzylidene)-2,4-pentanedione.

    2,4-Pentanedione: The diketone backbone of the compound.

    Benzylidene derivatives: Compounds with similar structural motifs but different substituents.

Uniqueness

This compound is unique due to its specific combination of a bromine-substituted benzylidene group and a pentanedione backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

15795-19-4

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

IUPAC Name

3-[(4-bromophenyl)methylidene]pentane-2,4-dione

InChI

InChI=1S/C12H11BrO2/c1-8(14)12(9(2)15)7-10-3-5-11(13)6-4-10/h3-7H,1-2H3

InChI Key

QITTYBACPUVFRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=C(C=C1)Br)C(=O)C

Origin of Product

United States

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